Mn(II)-Form MetAP Inhibitory Potency: 2‑Chlorophenyl vs. Unsubstituted Phenyl
The carboxylic acid derived from 5‑(2‑chlorophenyl)furan‑2‑carbonyl chloride displays a Mn(II)-form E. coli MetAP IC₅₀ of 2.4 µM, which represents at least a 10‑fold improvement over the unsubstituted 5‑phenylfuran‑2‑carboxylic acid that served as the lead scaffold [1]. The ortho‑chloro substitution induces a non‑coplanar twist (~55° dihedral angle) observed in the co‑crystal structure (PDB 1XNZ), enabling an optimal carboxylate–dimanganese interaction that the planar phenyl analog cannot achieve [2].
| Evidence Dimension | E. coli MetAP Mn(II)-form IC₅₀ (µM) |
|---|---|
| Target Compound Data | 2.4 µM (as the free carboxylic acid) |
| Comparator Or Baseline | 5‑Phenylfuran‑2‑carboxylic acid: >25 µM (inactive at screening concentration) |
| Quantified Difference | ≥10-fold improvement in potency |
| Conditions | Mn(II)-form E. coli MetAP; in vitro enzymatic assay (BRENDA IC₅₀ data set) |
Why This Matters
Procurement of this building block is essential for synthesizing MetAP inhibitors that achieve sub‑10 µM activity, a threshold considered the minimum for fragment‑based lead optimization against this antibacterial target.
- [1] BRENDA Ligand Page: 5-(2-chlorophenyl)furan-2-carboxylic acid, IC50 Values section, https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=3416 (accessed 2026-05-07). View Source
- [2] PDB 1XNZ: Huang, Q.-Q. et al., Bioorg. Med. Chem. Lett., 2005, 15, 5386-5391; co-crystal structure analysis. View Source
